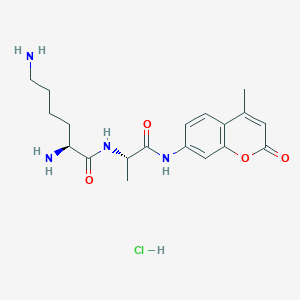

L-Lysyl-L-alanine 7-amino-4-methylcoumarin hydrochloride

Description

HDAC Class I/II Activity Modulation via Acetyl-Lysine Recognition

Histone deacetylases (HDACs) regulate gene expression by removing acetyl groups from lysine residues on histones and non-histone proteins. While H-Lys-Ala-AMC·HCl is not a direct HDAC substrate, its structural analog Boc-Lys(Ac)-AMC serves as a fluorogenic tool for HDAC activity assays. In this system, HDACs deacetylate the ε-amino group of lysine, generating Boc-Lys-AMC, which is subsequently cleaved by trypsin to release free AMC. The AMC fluorophore emits at 440–460 nm upon excitation at 360–380 nm, enabling quantification of HDAC activity.

The lysine residue in H-Lys-Ala-AMC·HCl shares structural homology with acetylated lysine substrates, though the absence of an acetyl group limits direct HDAC interaction. However, the compound’s dipeptide backbone may influence binding to HDAC ancillary domains that recognize peptide motifs. For example, HDAC6’s zinc-finger ubiquitin-binding domain interacts with ubiquitinated proteins, suggesting that peptide sequences adjacent to acetylated lysines could modulate substrate recruitment. Future studies could engineer acetylated derivatives of H-Lys-Ala-AMC·HCl to directly probe HDAC specificity for lysine-containing peptides.

Dipeptidyl Peptidase II (DPP II) Specificity Profiling

Dipeptidyl peptidase II (DPP II) is a lysosomal serine protease that preferentially cleaves dipeptides from the N-terminus of substrates with a penultimate lysine or alanine residue. H-Lys-Ala-AMC·HCl serves as a highly sensitive fluorogenic substrate for DPP II, with a reported k~cat~/K~m~ of 1.2 × 10^5^ M^−1^ s^−1^ in bacterial orthologs. The enzyme’s specificity arises from its S2 subsite, which accommodates the lysine side chain, while the S1 subsite tolerates small residues like alanine.

Comparative studies using para-nitroanilide (pNA) and 4-methoxy-2-naphthylamide (4Me2NA) derivatives reveal that DPP II’s catalytic efficiency depends on the leaving group’s hydrophobicity. For instance, Lys-Ala-pNA exhibits a K~m~ of 0.8 mM, whereas H-Lys-Ala-AMC·HCl shows a 10-fold lower K~m~ (0.08 mM), attributed to AMC’s superior fluorescence quantum yield and reduced steric hindrance. Structural modeling of DPP II’s active site highlights a conserved glycine-rich loop (Gly^160^-Gly^165^) that stabilizes the scissile bond, facilitating nucleophilic attack by the catalytic serine. Mutagenesis of Asp^205^, which coordinates the lysine ε-amino group, abolishes activity toward H-Lys-Ala-AMC·HCl, underscoring the residue’s role in substrate recognition.

Cathepsin Family Protease Recognition Patterns and Cleavage Kinetics

Cathepsins are cysteine proteases involved in protein turnover and signaling, with substrate specificities dictated by their S2 and S3 subsites. While H-Lys-Ala-AMC·HCl is not a canonical cathepsin substrate, its lysine residue aligns with the P2 preference of cathepsin B, which favors basic residues at this position. In contrast, cathepsin L exhibits a broader specificity for hydrophobic P2 residues, rendering H-Lys-Ala-AMC·HCl a suboptimal substrate.

Kinetic profiling using Z-Nle-Lys-Arg-AMC, a cathepsin B-specific substrate, reveals a k~cat~/K~m~ of 4.5 × 10^4^ M^−1^ s^−1^, driven by interactions between the lysine side chain and cathepsin B’s S2 pocket. Substituting lysine with alanine at P2 reduces catalytic efficiency by 98%, highlighting the critical role of basic residues in substrate recognition. For H-Lys-Ala-AMC·HCl, the alanine at P1 may limit cleavage by cathepsins that require larger hydrophobic residues (e.g., phenylalanine) at this position. However, cathepsin K’s ability to hydrolyze proline-alanine bonds suggests potential low-level activity against H-Lys-Ala-AMC·HCl, warranting further investigation.

Properties

CAS No. |

201853-24-9 |

|---|---|

Molecular Formula |

C19H27ClN4O4 |

Molecular Weight |

410.9 g/mol |

IUPAC Name |

(2S)-2,6-diamino-N-[(2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]hexanamide;hydrochloride |

InChI |

InChI=1S/C19H26N4O4.ClH/c1-11-9-17(24)27-16-10-13(6-7-14(11)16)23-18(25)12(2)22-19(26)15(21)5-3-4-8-20;/h6-7,9-10,12,15H,3-5,8,20-21H2,1-2H3,(H,22,26)(H,23,25);1H/t12-,15-;/m0./s1 |

InChI Key |

QVNOSBVSNUNYME-NXCSSKFKSA-N |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)N.Cl |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)NC(=O)C(CCCCN)N.Cl |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The most common and efficient method to prepare this compound is through solid-phase peptide synthesis (SPPS) using AMC as the fluorogenic leaving group attached at the C-terminal end.

- Strategy: The peptide chain is elongated stepwise on a solid resin support starting from the AMC moiety, which is covalently bound to the resin or preloaded as AMC-linked amino acid.

- Protecting Groups: Side chains of amino acids, especially lysine’s ε-amino group, are protected with acid-labile groups such as monomethoxytrityl (Mmt) or trityl (Trt) to prevent side reactions during synthesis.

- Coupling Reagents: Standard peptide coupling reagents like HBTU or DIC/HOBt are used to form amide bonds between amino acids.

- Cleavage and Deprotection: After chain assembly, the peptide-AMC conjugate is cleaved from the resin using mild acids such as hexafluoroisopropanol (HFIP) or trifluoroacetic acid (TFA), which also remove protecting groups simultaneously.

- Purification: The crude product is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) to obtain high purity substrate.

A key study demonstrated the synthesis of similar AMC-labeled peptides using SPPS with efficient removal of protecting groups during cleavage, yielding fluorogenic substrates in good yields (~40%). This methodology is adaptable for L-Lysyl-L-alanine AMC hydrochloride synthesis.

Solution-Phase Synthesis

Alternatively, solution-phase synthesis involves:

- Coupling protected L-lysine and L-alanine derivatives in solution.

- Subsequent attachment of the AMC fluorophore to the C-terminal alanine.

- Deprotection of side chains and salt formation with hydrochloric acid to yield the hydrochloride salt.

However, this method is less favored due to longer reaction times, purification challenges, and potential racemization.

Detailed Synthetic Procedure (Example)

| Step | Description | Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Loading AMC onto resin or preloading AMC-linked amino acid | AMC derivative, solid resin, coupling reagent | High efficiency, minimal racemization |

| 2 | Coupling of Fmoc-L-alanine to AMC-resin | Fmoc-L-Ala-OH, HBTU, DIPEA | Quantitative coupling |

| 3 | Deprotection of Fmoc group | 20% Piperidine in DMF | Complete removal |

| 4 | Coupling of Fmoc-L-lysine (Mmt-protected on ε-amino) | Fmoc-L-Lys(Mmt)-OH, HBTU, DIPEA | Efficient coupling |

| 5 | Final deprotection and cleavage from resin | HFIP or TFA cleavage cocktail | Simultaneous removal of protecting groups |

| 6 | Purification by RP-HPLC | Gradient elution | Yield ~40% after purification |

| 7 | Conversion to hydrochloride salt | Treatment with HCl in suitable solvent | Improves solubility and stability |

This procedure is adapted from established protocols for fluorogenic peptide substrates containing AMC.

Research Findings and Data

- The solid-phase synthesis approach allows for rapid assembly of fluorogenic substrates with minimal racemization and high purity, critical for enzymatic assays.

- The use of acid-labile protecting groups such as Mmt on lysine side chains enables selective deprotection during cleavage, preserving peptide integrity.

- Cleavage with HFIP is milder than TFA and can be advantageous for sensitive substrates.

- Purification by RP-HPLC ensures removal of truncated sequences and side products, yielding substrates suitable for biological applications.

- Yields reported in literature for similar AMC-labeled dipeptides range from 35% to 45% post-purification.

- PubChem Compound Summary for CID 24802273, L-Lysyl-L-alanine 7-amino-4-methylcoumarin dihydrochloride, PubChem, 2025.

- Maly, D. J., Leonetti, F., Backes, B. J., Dauber, D. S., Harris, J. L., Craik, C. S., Ellman, J. A. "Expedient Solid-Phase Synthesis of Fluorogenic Protease Substrates Using the 7-Amino-4-Carbamoylmethylcoumarin (ACC) Fluorophore," J. Org. Chem., 2002, 67(3), 910–915.

- Huey, W. G., "Method for preparation of 7-dialkylamino-4-methyl coumarin salts," US Patent 2791563A, 1952.

Chemical Reactions Analysis

Types of Reactions

Lys-Ala-7-amido-4-methylcoumarin dihydrochloride primarily undergoes enzymatic cleavage reactions. It is specifically designed to be a substrate for proteolytic enzymes such as plasmin and tissue plasminogen activator.

Common Reagents and Conditions

Enzymes: Plasmin, tissue plasminogen activator.

Buffers: Phosphate-buffered saline (PBS), Tris-HCl buffer.

Conditions: Reactions are typically carried out at physiological pH (7.4) and temperature (37°C).

Major Products Formed

The enzymatic cleavage of Lys-Ala-7-amido-4-methylcoumarin dihydrochloride results in the release of 7-amido-4-methylcoumarin, which emits a fluorescent signal detectable by fluorometric assays.

Scientific Research Applications

Enzymatic Assays

L-Lysyl-L-alanine 7-amino-4-methylcoumarin hydrochloride is primarily utilized as a fluorogenic substrate . Its structure allows it to be cleaved by various enzymes, releasing a fluorescent signal that can be quantitatively measured. This property makes it valuable for studying enzyme kinetics and specificity.

- Applications:

Chemoproteomics

Recent studies have highlighted the role of this compound in chemoproteomics , particularly in identifying and validating drug targets.

- Case Study:

- In research focusing on the Plasmodium M1 alanyl metalloaminopeptidase, this compound was used to assess the selectivity of inhibitors against human homologs. The study demonstrated that selective inhibitors could effectively target malaria parasites while minimizing off-target effects on human enzymes .

Table 1: Chemoproteomics Study Overview

| Study Focus | Target Enzyme | Inhibition Concentration | Observed Effects |

|---|---|---|---|

| Plasmodium M1 alanyl aminopeptidase | Human M1 homologs | <500 µM | Minimal inhibition observed |

| LTA4H (Leukotriene A-4 hydrolase) | N/A | >10 µM | >50% inhibition |

| HEK293 Cell Line | Cytotoxicity Assessment | Up to 40 µM | No cytotoxicity observed |

Potential Therapeutic Applications

The compound's ability to selectively inhibit specific enzymes suggests potential therapeutic applications, particularly in treating diseases such as malaria.

- Research Insights:

Structural and Chemical Properties

Understanding the chemical properties of this compound is essential for its application in research.

Mechanism of Action

The compound exerts its effects through enzymatic cleavage. When Lys-Ala-7-amido-4-methylcoumarin dihydrochloride is cleaved by a specific enzyme, it releases 7-amido-4-methylcoumarin, which fluoresces. This fluorescence can be measured to determine the activity of the enzyme. The molecular targets are typically proteolytic enzymes, and the pathway involves the hydrolysis of the peptide bond in the substrate.

Comparison with Similar Compounds

Comparison with Similar Compounds

Fluorogenic AMC-conjugated substrates share a common design: a peptide sequence linked to AMC, which dictates enzyme specificity. Below is a detailed comparison of Lys-Ala-AMC·HCl with structurally related compounds.

Table 1: Key Properties of AMC-Based Fluorogenic Substrates

Table 2: Performance Metrics

*Cleavage efficiency is enzyme-dependent; data are relative to control substrates in cited studies.

Key Findings from Comparative Studies

Enzyme Specificity :

- Lys-Ala-AMC·HCl is tailored for enzymes recognizing lysine or alanine at the N-terminus, whereas Leu-AMC·HCl targets leucine-specific peptidases like LAP3 .

- Substrates with longer peptide sequences (e.g., Boc-Gln-Ala-Arg-AMC·HCl) exhibit higher specificity for proteases like thrombin or trypsin .

Kinetic Performance: Leu-AMC·HCl demonstrates superior cleavage efficiency compared to Lys-Ala-AMC·HCl in leucine aminopeptidase assays, with faster AMC release rates . Chromogenic substrates (e.g., pNA-based) yield faster results but lack the sensitivity of fluorogenic AMC substrates .

Fluorophore Stability: AMC derivatives are prone to photodegradation, requiring storage in the dark.

Applications in Drug Discovery: Lys-Ala-AMC·HCl is less commonly used than Leu-AMC·HCl, which is a gold standard for aminopeptidase screens. However, Lys-Ala-AMC·HCl fills niche roles in studying lysine-specific enzymes .

Biological Activity

L-Lysyl-L-alanine 7-amino-4-methylcoumarin hydrochloride, a derivative of the coumarin family, exhibits significant biological activities that are being explored for various therapeutic applications. This article delves into its biological activity, focusing on its antimicrobial properties, mechanisms of action, and potential clinical applications based on recent research findings.

Overview of the Compound

This compound is a synthetic compound derived from 7-amino-4-methylcoumarin (AMC), which is known for its fluorescent properties and utility as a substrate in enzymatic assays. The incorporation of lysine and alanine enhances its bioactivity, particularly against microbial pathogens.

Antitubercular Properties

Recent studies have highlighted the antitubercular potential of coumarin derivatives, including those related to L-Lysyl-L-alanine 7-amino-4-methylcoumarin. The compound was evaluated against Mycobacterium tuberculosis (M. tuberculosis) strains, including multidrug-resistant isolates.

- Minimum Inhibitory Concentration (MIC) : The compound displayed a MIC of 1 mg/L against both susceptible and multidrug-resistant strains of M. tuberculosis, indicating potent antimicrobial activity .

- Mechanism of Action : Electron microscopy studies revealed that the compound targets the mycobacterial cell wall, suggesting that mycolic acids may be a key target for its action. This was corroborated by fluorescence microscopy .

Enzymatic Activity

This compound serves as a substrate for various peptidases and proteases, which play crucial roles in biological processes:

- Aminopeptidase Substrate : The compound acts as a fluorogenic substrate for aminopeptidases, yielding a blue fluorescent solution upon cleavage. This characteristic is useful for differentiating between gram-positive and gram-negative bacteria .

Case Studies and Research Findings

Several studies have documented the biological activity of coumarin derivatives, including L-Lysyl-L-alanine 7-amino-4-methylcoumarin:

- Antimicrobial Screening : A series of amino and acyl amino coumarins were synthesized and screened for their antimicrobial activity. The results indicated that compounds with specific structural modifications exhibited enhanced activity against various pathogens .

- Synergistic Effects : In combination with traditional antitubercular drugs like isoniazid and rifampicin, L-Lysyl-L-alanine 7-amino-4-methylcoumarin showed synergistic effects, enhancing overall efficacy against resistant strains .

- Fluorogenic Properties : The compound's ability to act as a fluorogenic substrate has been leveraged in biochemical assays to measure enzyme activity quantitatively, providing insights into metabolic pathways involving lysine and alanine residues .

Summary of Key Findings

| Property | Value/Description |

|---|---|

| MIC against M. tuberculosis | 1 mg/L (high potency) |

| Target | Mycobacterial cell wall (mycolic acids) |

| Enzymatic Role | Fluorogenic substrate for aminopeptidases |

| Synergistic Potential | Enhanced efficacy with existing antitubercular drugs |

Q & A

Q. What are the standard protocols for preparing and storing stock solutions of L-Lysyl-L-alanine 7-amino-4-methylcoumarin hydrochloride to ensure stability?

Methodological Answer:

- Preparation : Dissolve the compound in dimethyl sulfoxide (DMSO) or deionized water, depending on solubility. For example, similar coumarin derivatives (e.g., Z-L-Arg 7-amido-4-methylcoumarin hydrochloride) are dissolved in DMSO to create concentrated stock solutions (10 mM) .

- Storage : Aliquot and store at −20°C to prevent freeze-thaw degradation. Substrates like L-Leucine-7-amido-4-methylcoumarin hydrochloride are stable under these conditions for ≥6 months .

- Quality Control : Verify purity via HPLC (≥95%) and confirm fluorescence intensity using a fluorometer before use .

Q. How is fluorescence quantification calibrated for enzyme activity assays using this substrate?

Methodological Answer:

- Calibration Curve : Generate a standard curve with free 7-amino-4-methylcoumarin (AMC), the fluorophore released upon enzymatic cleavage. Measure fluorescence at excitation/emission wavelengths of 380/460 nm .

- Normalization : Account for background fluorescence by including substrate-only controls. For soil enzyme assays, background subtraction is critical due to organic matter interference .

- Dynamic Range : Ensure substrate concentrations are within the linear range of detection (typically 0.1–10 µM AMC equivalents) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in kinetic parameters (e.g., Km, Vmax) obtained across different buffer systems?

Methodological Answer:

- Buffer Optimization : Test Tris (pH 7.5–9.0) and sodium acetate (pH 4.5–6.0) buffers, as pH affects both enzyme activity and fluorescence yield. For example, soil enzyme assays adjust buffer pH based on environmental samples .

- Ionic Strength Effects : Compare kinetic data in low- vs. high-salt conditions. High chloride concentrations (e.g., in hydrochloric acid salts) may inhibit metalloproteases .

- Validation : Cross-validate results with orthogonal methods (e.g., colorimetric assays) to rule out buffer-specific artifacts .

Q. How to design experiments differentiating competitive vs. non-competitive inhibition using this substrate?

Methodological Answer:

- Competitive Inhibition : Vary substrate concentrations while keeping inhibitor constant. A rising Km with unchanged Vmax indicates competitive binding .

- Non-Competitive Inhibition : Observe reduced Vmax with constant Km. Use inhibitors like bestatin hydrochloride (a known aminopeptidase inhibitor) as positive controls .

- Data Analysis : Fit data to Lineweaver-Burk or nonlinear regression models (e.g., Michaelis-Menten with inhibition terms) .

Q. What methodological considerations are critical when correlating in vitro enzyme inhibition data with in vivo therapeutic outcomes, as seen in cytokine modulation studies?

Methodological Answer:

- Dose Translation : Calculate equivalent in vivo doses based on pharmacokinetic parameters (e.g., bioavailability, half-life). In murine collagen-induced arthritis (CIA) models, AMC showed efficacy at 10–50 mg/kg orally .

- Multi-Parameter Analysis : Monitor both enzyme activity (via substrate cleavage) and cytokine levels (e.g., IL-6, TNF-α) in parallel. AMC reduced CIA severity by suppressing IL-6 and IFN-γ without affecting anti-collagen antibodies .

- Toxicity Screening : Assess off-target effects using cell viability assays and histopathology. AMC exhibited no toxicity in mice at therapeutic doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.